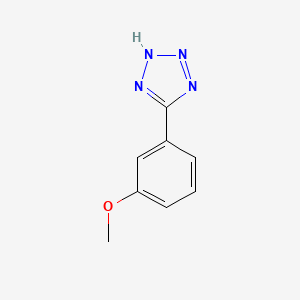

5-(3-methoxyphenyl)-1H-tetrazole

Descripción general

Descripción

5-(3-methoxyphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the methoxyphenyl group at the 5-position of the tetrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methoxyphenylhydrazine with sodium azide in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications.

Análisis De Reacciones Químicas

2.2. One-Pot Multicomponent Reactions

Recent advancements in synthetic methodology have introduced one-pot multicomponent reactions (MCRs) that allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.

-

Example Protocol :

2.3. Yields and Purity

The yields of synthesized this compound can vary significantly based on the chosen method and reaction conditions:

| Method | Yield (%) | Conditions |

|---|---|---|

| Cycloaddition with Co(II) | Up to 96% | DMF, 110 °C |

| One-pot MCR | 72% | CH₃CN, 180 °C |

| Silica sulfuric acid catalysis | Up to 98% | DMF, reflux |

3.1. Proposed Mechanism for [3+2] Cycloaddition

The mechanism of the [3+2] cycloaddition involves several key steps:

-

Activation of Nitrile : The nitrile group is activated by coordination with a metal catalyst (e.g., cobalt), enhancing its electrophilicity.

-

Formation of Intermediate Complex : The activated nitrile reacts with sodium azide to form a diazido intermediate.

-

Cyclization : The intermediate undergoes cyclization to form the tetrazole ring structure.

-

Product Release : The final step involves the release of the tetrazole product from the metal center, regenerating the active catalyst for subsequent reactions .

3.2. Spectroscopic Characterization

Characterization of synthesized compounds is typically performed using NMR spectroscopy:

-

Nuclear Magnetic Resonance (NMR) :

-

NMR spectra provide insights into the hydrogen environments within the molecule. -

NMR spectra confirm the carbon framework of the compound.

-

For example, in one study,

NMR data showed characteristic peaks corresponding to aromatic protons and the NH proton typical for tetrazoles .

Aplicaciones Científicas De Investigación

Medicinal Applications

a. Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit notable antimicrobial properties. For instance, 5-(3-methoxyphenyl)-1H-tetrazole has been assessed for its antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives possess significant inhibitory effects against these pathogens, making them potential candidates for antibiotic development .

b. Analgesic and Anti-inflammatory Properties

Several studies have synthesized tetrazole derivatives to evaluate their analgesic and anti-inflammatory activities. Compounds similar to this compound have demonstrated promising results in animal models, showing efficacy comparable to standard analgesics like ibuprofen. For example, a derivative was found to provide up to 60% protection in pain models, indicating its potential as an analgesic agent .

c. Antiviral and Antiparasitic Activities

Tetrazoles have also been explored for their antiviral properties. Compounds related to this compound have been tested against Herpes Simplex Virus and influenza virus, showing inhibition of viral replication and enzyme activity. Additionally, certain derivatives have shown effectiveness against protozoan infections like Leishmania and Entamoeba histolytica, suggesting their utility in treating parasitic diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-component reactions that allow for efficient production with high yields. Various methods have been reported:

- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance the reaction rates and yields of tetrazole formation. This method allows for rapid synthesis under mild conditions, making it a preferred approach in modern organic synthesis .

- Catalytic Approaches : The use of catalysts such as scandium triflate or copper(II) salts has been reported to facilitate the formation of tetrazoles from nitriles and sodium azide with improved efficiency and selectivity .

Material Science Applications

Tetrazoles are also being investigated for their potential applications in materials science due to their unique chemical properties:

- Energetic Materials : Some tetrazole derivatives are being explored as components in explosives due to their high nitrogen content and stability under certain conditions. Their ability to release energy upon decomposition makes them suitable candidates for further research in this area .

- Coordination Chemistry : The ability of tetrazoles to form stable complexes with metal ions is being studied for applications in catalysis and sensor technology. The coordination properties of this compound may enable the development of novel materials with specific functionalities .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(3-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-phenyl-1H-tetrazole: Lacks the methoxy group, resulting in different chemical properties and reactivity.

5-(4-methoxyphenyl)-1H-tetrazole: Similar structure but with the methoxy group at the 4-position, leading to different steric and electronic effects.

Uniqueness

The presence of the methoxy group at the 3-position in 5-(3-methoxyphenyl)-1H-tetrazole imparts unique electronic and steric properties, making it distinct from other tetrazole derivatives

Actividad Biológica

5-(3-Methoxyphenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Chemical Name : this compound

- CAS Number : 73096-36-3

- Molecular Formula : C_9H_10N_4O

- Molecular Weight : 194.20 g/mol

This compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : Research indicates that tetrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that various 5-substituted tetrazoles demonstrate activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. It is believed to induce apoptosis in cancer cells through caspase activation pathways, similar to other tetrazole derivatives .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various tetrazoles, this compound was shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating a promising therapeutic potential for treating bacterial infections.

Case Study 2: Cancer Cell Apoptosis

A study focused on the anticancer activity of tetrazoles revealed that treatment with this compound led to significant apoptosis in HeLa cells. The mechanism was linked to the activation of caspases, suggesting that this compound could be further explored for cancer treatment.

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-4-2-3-6(5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMUPWSDGZTZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393060 | |

| Record name | 5-(3-methoxyphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-36-3 | |

| Record name | 5-(3-methoxyphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.